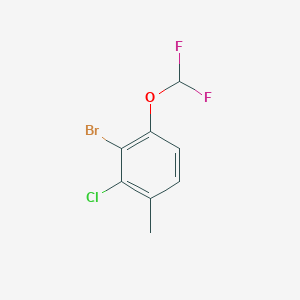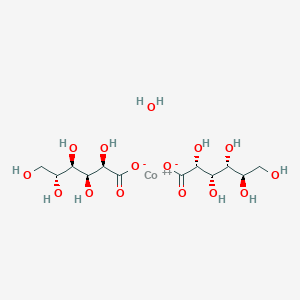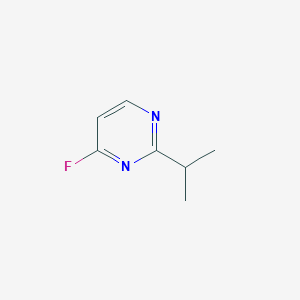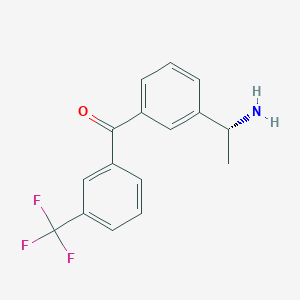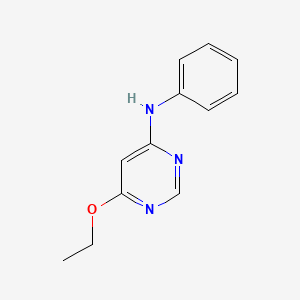
4-Methylpyrimidine-2-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpyrimidine-2-sulfinic acid: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at the 4th position and a sulfinic acid group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-sulfinic acid can be achieved through various methods. One common approach involves the reaction of 4-methylpyrimidine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a catalyst like sodium acetate. The reaction proceeds through the formation of an intermediate sulfinic acid derivative, which is then isolated and purified .
Industrial Production Methods: Industrial production of 4-Methylpyrimidine-2-sulfinic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylpyrimidine-2-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of 4-Methylpyrimidine-2-sulfinic acid can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the sulfinic acid group with other functional groups.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
4-Methylpyrimidine-2-sulfinic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, 4-Methylpyrimidine-2-sulfinic acid is studied for its potential as an enzyme inhibitor. It has been shown to interact with specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme function and regulation .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Pyrimidine derivatives, including 4-Methylpyrimidine-2-sulfinic acid, have shown promise as antiviral, anticancer, and anti-inflammatory agents. Their ability to modulate biological pathways makes them attractive candidates for drug development .
Industry: In the industrial sector, 4-Methylpyrimidine-2-sulfinic acid is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes, including catalysis and material synthesis .
Mécanisme D'action
The mechanism of action of 4-Methylpyrimidine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Pyrimidine-2-sulfinic acid: This compound lacks the methyl group at the 4th position, which may result in different chemical and biological properties.
4-Methylpyrimidine-2-sulfonic acid: This compound has a sulfonic acid group instead of a sulfinic acid group, leading to differences in reactivity and applications.
2-Thiopyrimidine: This compound contains a sulfur atom at the 2nd position, which can significantly alter its chemical behavior and biological activity.
Uniqueness: The presence of both the methyl group and the sulfinic acid group in 4-Methylpyrimidine-2-sulfinic acid imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C5H6N2O2S |
|---|---|
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
4-methylpyrimidine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-4-2-3-6-5(7-4)10(8)9/h2-3H,1H3,(H,8,9) |
Clé InChI |
MAHFTFUYUDJWOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)

![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
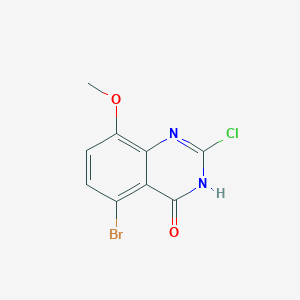
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)


